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Compound of Interest

Compound Name:
3-(2,6-Difluorophenyl)-3-

oxopropanenitrile

Cat. No.: B147570 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the structural elucidation of the

compound identified by CAS number 71682-96-7. The document details the identity of the

compound, a probable synthetic route, and the analytical data, including predicted

spectroscopic information, used to confirm its structure. This guide is intended for professionals

in the fields of chemical research and drug development who require a detailed understanding

of this molecule.

Compound Identification
The compound associated with CAS number 71682-96-7 is 3-(2,5-Difluorophenyl)-3-

oxopropanenitrile, also known by its synonym, 2,5-Difluorobenzoylacetonitrile.

Physicochemical Properties
A summary of the key physicochemical properties of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

is presented in Table 1.
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Property Value Reference

CAS Number 71682-96-7 [1][2][3]

Molecular Formula C₉H₅F₂NO [2][3]

Molecular Weight 181.14 g/mol [1][3]

Appearance
White to off-white crystalline

solid (predicted)

Boiling Point 303.6°C at 760 mmHg [3]

Flash Point 137.4°C [3]

Density 1.3 g/cm³ [3]

SMILES
N#CCC(=O)C1=CC(F)=CC=C

1F
[2]

InChI

InChI=1S/C9H5F2NO/c10-6-1-

2-8(11)7(5-6)9(13)3-4-12/h1-

2,5H,3H2

[3]

Structural Elucidation
The structural elucidation of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile is based on a

combination of spectroscopic techniques. While experimental spectra for this specific

compound are not readily available in the public domain, predicted data based on its chemical

structure provides a strong basis for its identification.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(2,5-Difluorophenyl)-3-

oxopropanenitrile.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.20 - 7.40 m 3H Aromatic protons

~ 4.00 s 2H -CH₂-

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 185 C=O

~ 160 (d, J ≈ 250 Hz) C-F

~ 158 (d, J ≈ 250 Hz) C-F

~ 125 (dd) Aromatic CH

~ 120 (dd) Aromatic CH

~ 118 (dd) Aromatic CH

~ 115 CN

~ 30 -CH₂-

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Interpretation

181 [M]⁺ (Molecular Ion)

155 [M - CN]⁺

127 [M - COCH₂CN]⁺

95 [C₆H₃F₂]⁺

Table 5: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Functional Group Assignment

~ 3070 Aromatic C-H stretch

~ 2950 Aliphatic C-H stretch

~ 2260 C≡N stretch

~ 1700 C=O stretch (ketone)

~ 1600, 1480 Aromatic C=C stretch

~ 1250 C-F stretch

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis and characterization of 3-(2,5-

Difluorophenyl)-3-oxopropanenitrile is not available, a general procedure for the synthesis of

benzoylacetonitriles can be adapted.

Synthesis Protocol: Claisen Condensation
A common method for the synthesis of β-ketonitriles is the Claisen condensation of an ester

with a nitrile. For 3-(2,5-Difluorophenyl)-3-oxopropanenitrile, this would involve the

condensation of an ester of 2,5-difluorobenzoic acid with acetonitrile.

Materials:

Ethyl 2,5-difluorobenzoate

Acetonitrile

Sodium ethoxide (or another strong base)

Anhydrous diethyl ether (or THF)

Hydrochloric acid (for workup)

Procedure:
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A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask

equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g.,

nitrogen or argon).

A mixture of ethyl 2,5-difluorobenzoate and acetonitrile is added dropwise to the sodium

ethoxide solution with stirring.

The reaction mixture is heated to reflux for several hours to drive the condensation reaction

to completion.

After cooling to room temperature, the reaction mixture is poured into a mixture of ice and

hydrochloric acid to neutralize the base and precipitate the product.

The crude product is collected by filtration, washed with cold water, and dried.

Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water

mixture).

Characterization Workflow
The following workflow outlines the steps for the structural characterization of the synthesized

product.
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Figure 1. Experimental Workflow for Characterization
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Figure 1. Experimental Workflow for Characterization

Potential Biological Significance
While no specific biological activity has been reported for 3-(2,5-Difluorophenyl)-3-

oxopropanenitrile, the benzoylacetonitrile scaffold is present in various compounds with diverse

pharmacological activities. Related molecules have been investigated for their potential as

intermediates in the synthesis of pharmaceuticals. For instance, compounds with similar

structural motifs are used in the development of enzyme inhibitors and other therapeutic

agents. Further research is required to explore the biological profile of this particular

compound.

Conclusion
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This technical guide has provided a detailed overview of the structural elucidation of CAS

number 71682-96-7, identified as 3-(2,5-Difluorophenyl)-3-oxopropanenitrile. The structure is

supported by predicted spectroscopic data and a plausible synthetic route. The information

presented herein serves as a valuable resource for researchers and professionals involved in

chemical synthesis and drug discovery. Further experimental validation of the predicted data

and investigation into the biological activity of this compound are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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